molecular formula C24H23N3O3S B2391139 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide CAS No. 900005-97-2

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2391139
M. Wt: 433.53
InChI Key: QKZMQFLFJJUQGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this specific compound could involve adapting existing methods using Lawesson’s reagent or P4S10 for oxygen/sulfur exchange reactions. The title compound was synthesized as described above; yield 65%, 1H NMR (DMSO-d6, 500 MHz): δ 13.25 (brs, 1H), 7.91 (d, 2H, J = 8.0 Hz), 7.79 (d, 2H, J = 8.0 Hz), 7.60 (d, 2H, J = 8.5 Hz), 7.40–7.39 (m, 5H), 7.27–7.27 (m, 2H), 3.26 (s, 3H), 2.39 (s, 3H); 13C NMR (DMSO-d6, 125 MHz): 143.1, 141.6, 139.7, 130.4, 130.3, 130.0, 129.7, 129.4, 129.3, 127.6, 126.5, 43.6, 21.4; MS (ESI): m/z: calculated [M + H]+: 485.0658; found [M + H]+: 485.0688 .


Molecular Structure Analysis

The compound’s structure shares similarities with furan, thiophene, and pyrrole carboxamides. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

The compound’s structure shares similarities with furan, thiophene, and pyrrole carboxamides, which can be synthesized through pharmacomodulation of non-carboxylic NSAIDs. The title compound was synthesized as described above .


Physical And Chemical Properties Analysis

The compound’s structure shares similarities with furan, thiophene, and pyrrole carboxamides. The title compound was synthesized as described above .

Safety And Hazards

The compounds can be considered safe anti-inflammatory agents .

properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-15-11-12-16(2)22-20(15)26-24(31-22)27(14-17-8-5-6-13-25-17)23(28)18-9-7-10-19(29-3)21(18)30-4/h5-13H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZMQFLFJJUQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=C(C(=CC=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide

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